molecular formula C7H4ClF2NO B8466974 2-Amino-4-chloro-3,5-difluorobenzaldehyde

2-Amino-4-chloro-3,5-difluorobenzaldehyde

Cat. No. B8466974
M. Wt: 191.56 g/mol
InChI Key: AEILZIFQUDZIGF-UHFFFAOYSA-N
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Patent
US06566362B2

Procedure details

66 cm3 of a 2 N butyllithium solution (in hexane) was added dropwise over 30 minutes to a stirred solution of 13.4 g of 2-bromo-5-chloro-4,6-difluoroaniline in 150 cm3 of anhydrous tetrahydrofuran (THF) cooled to a temperature in the region of −75° C. After stirring for 1 hour at this temperature, 12.8 cm3 of dimethylformamide was added. After the addition, the mixture was again stirred for 3 hours at a temperature in the region of −70° C. The mixture was brought to a temperature in the region of −5° C., and then an aqueous ammonium chloride solution (18 g dissolved in 180 cm3) was added. The reaction mixture was extracted twice with 200 cm of diethyl ether. The combined ethereal extracts were washed once with 150 cm3 of water and once with 150 cm3 of a saturated aqueous sodium chloride solution. After drying over magnesium sulphate, the solution was concentrated under reduced pressure (5 kPa), at a temperature in the region of 40° C. After taking up the solid residue obtained in 80 cm3 of hexane and then filtration, 6.2 g of 2-amino-4-chloro-3,5-difluorobenzaldehyde was obtained in the form of a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:13]=[C:12]([F:14])[C:11]([Cl:15])=[C:10]([F:16])[C:8]=1[NH2:9].CN(C)[CH:19]=[O:20].[Cl-].[NH4+]>O1CCCC1>[NH2:9][C:8]1[C:10]([F:16])=[C:11]([Cl:15])[C:12]([F:14])=[CH:13][C:7]=1[CH:19]=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
13.4 g
Type
reactant
Smiles
BrC1=C(N)C(=C(C(=C1)F)Cl)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the mixture was again stirred for 3 hours at a temperature in the region of −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was brought to a temperature in the region of −5° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with 200 cm of diethyl ether
WASH
Type
WASH
Details
The combined ethereal extracts were washed once with 150 cm3 of water and once with 150 cm3 of a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure (5 kPa), at a temperature in the region of 40° C
CUSTOM
Type
CUSTOM
Details
obtained in 80 cm3 of hexane
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=O)C=C(C(=C1F)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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